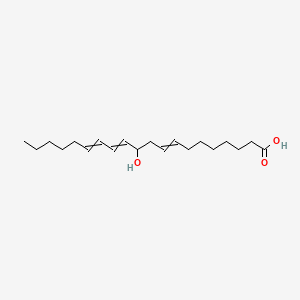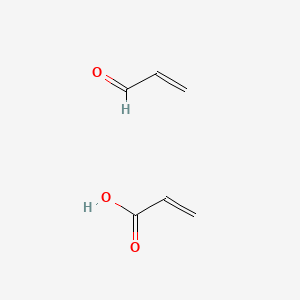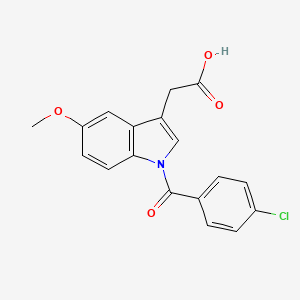
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid
Descripción general
Descripción
2-demethylindomethacin is indole-3-acetic acid substituted on nitrogen with a 4-chlorobenzoyl group and at C-5 by a methoxy group. It is a member of indole-3-acetic acids, a N-acylindole and a member of monochlorobenzenes.
Aplicaciones Científicas De Investigación
Vibrational and Theoretical Studies
A study by Jubert et al. (2005) explored the vibrational spectra of 1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid (Indometacin) using mid and far-infrared spectroscopy. This research involved ab initio calculations and molecular dynamics to scan the conformational space of the compound. The study provided insights into the molecular electrostatic potential maps and topological aspects of the compound (Jubert et al., 2005).
Cytotoxic Activity and Structural Characterization
Camacho-Camacho et al. (2008) synthesized and characterized organotin derivatives of 1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid and evaluated their cytotoxic properties against lung adenocarcinoma and cervical cancer cell lines. This research contributed to understanding the potential therapeutic applications of these compounds in cancer treatment (Camacho-Camacho et al., 2008).
Anti-Inflammatory and Antipyretic Activities
The anti-inflammatory and antipyretic properties of Indomethacin were investigated by Winter et al. (1963). They found that Indomethacin is a potent inhibitor of edema and has significant antipyretic capabilities, indicating its potential in therapeutic applications for inflammation and fever control (Winter et al., 1963).
Synthesis and Process Control
Research by Rusu et al. (1998) detailed a new method for synthesizing Indomethacin, streamlining certain stages of the existing processes. They used chromatographic and spectroscopic methods to control and validate each stage of the synthesis, contributing to more efficient production methods for this compound (Rusu et al., 1998).
Crystal Structure Analysis
A study by Kim et al. (1993) determined the molecular structure of acemetacin, a derivative of Indomethacin, using single crystal X-ray diffraction. This provided valuable insights into the conformation and stability of the compound, essential for its pharmaceutical applications (Kim et al., 1993).
Metal Ion Interactions
Dendrinou-Samara et al. (1998) studied the complexes of Zn(II), Cd(II), and Pt(II) metal ions with Indomethacin. They characterized these complexes and investigated their antibacterial and growth inhibitory activities, highlighting the potential for developing new therapeutic agents (Dendrinou-Samara et al., 1998).
Polymorphism in Synthesis
Yamamoto (1968) reported on the polymorphism observed in the synthesis of 1-(p-Chlorobenzoyl)-2-methyl-5-methoxy-3-indolylacetic acid, a potent antiinflammatory drug. This study contributed to understanding the different crystal forms and their implications in drug formulation (Yamamoto, 1968).
Propiedades
Nombre del producto |
1-(4-chlorobenzoyl)-5-methoxy-1H-indole-3-acetic acid |
|---|---|
Fórmula molecular |
C18H14ClNO4 |
Peso molecular |
343.8 g/mol |
Nombre IUPAC |
2-[1-(4-chlorobenzoyl)-5-methoxyindol-3-yl]acetic acid |
InChI |
InChI=1S/C18H14ClNO4/c1-24-14-6-7-16-15(9-14)12(8-17(21)22)10-20(16)18(23)11-2-4-13(19)5-3-11/h2-7,9-10H,8H2,1H3,(H,21,22) |
Clave InChI |
DHEMTWWLRLOBKI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C=C2CC(=O)O)C(=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


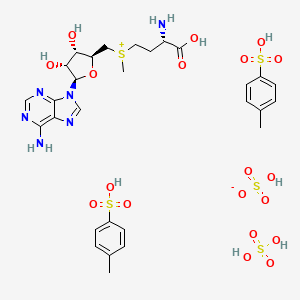
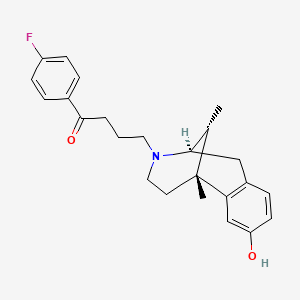
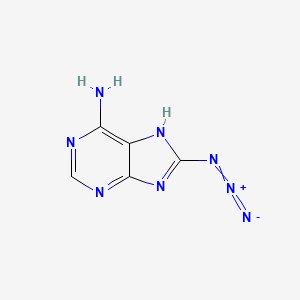
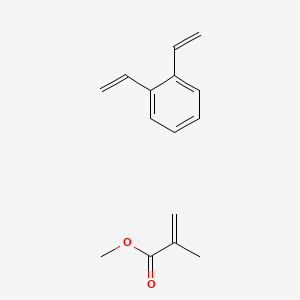
![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)
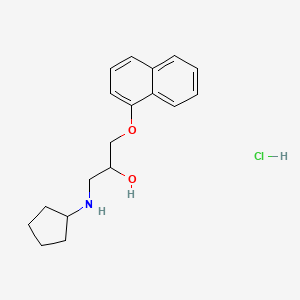
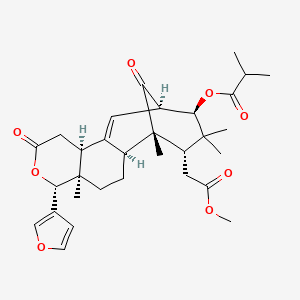
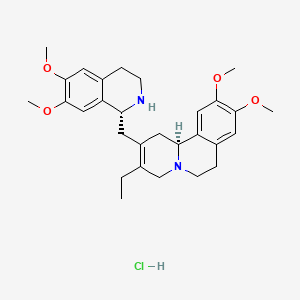
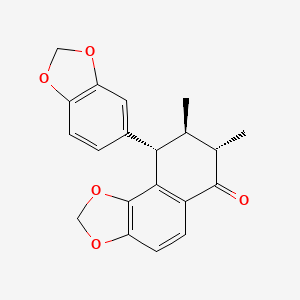
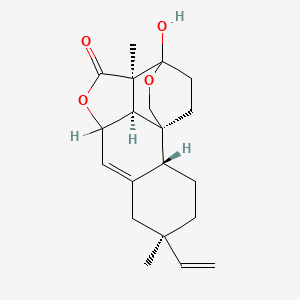
![1-[[1-[(3-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-(2-fluorophenyl)thiourea](/img/structure/B1229941.png)
